molecular formula C13H9N3O4S B2503866 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide CAS No. 946205-15-8

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2503866
CAS RN: 946205-15-8
M. Wt: 303.29
InChI Key: TZKOOPDVOLWMNV-UHFFFAOYSA-N
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Description

The compound N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that appears to be related to various research areas, including medicinal chemistry and material science. The compound's structure suggests it contains a benzothiazole moiety fused with a 1,3-dioxolo ring and an isoxazole ring substituted with a carboxamide group. This complex structure may contribute to a range of biological activities and physical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, substituted 1,3-dioxolo[4,5-f]-1,2-benzisoxazole carboxylic acids were synthesized and evaluated for their diuretic and uricosuric activities . Another study developed an effective synthetic method for 4-hydroxy-1-methyl-2,2-dioxo-N-(1,3-thiazol-2-yl)-1Н-2λ6,1-benzothiazine-3-carboxamides, which showed high analgesic activity . These methods could potentially be adapted for the synthesis of this compound, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, a single crystal X-ray study was reported for a benzothiazol-2-yl derivative to determine its conformational features . Additionally, the crystal structure of a pyrazole derivative with a benzo[1,3]dioxol moiety was confirmed by X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . These studies highlight the importance of structural analysis in understanding the conformation and potential reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is often explored to expand their applications. A study synthesized novel heterocycles, including benzothiazolo-fused compounds, using a base-mediated, one-pot heterocyclization method . This suggests that the compound may also undergo various chemical reactions, potentially leading to the formation of novel derivatives with interesting biological or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. For instance, N-(thiazol-2-yl)benzamide derivatives were investigated for their gelation behavior, and the role of methyl functionality and non-covalent interactions was elucidated . The thermal decomposition and nonlinear optical properties of a related pyrazole derivative were studied, providing insights into its stability and potential applications in material science . These analyses are essential for understanding how the compound's structure affects its behavior and how it can be utilized in various fields.

Scientific Research Applications

Synthesis and Derivative Compounds

A Three-Component, One-Pot Synthesis

An efficient method for synthesizing substituted derivatives involving isoxazole and benzo[b][1,8]naphthyridine-3-carboxamide derivatives was described, which could hint at methods for synthesizing or derivatizing compounds similar to "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide" for various applications, including medicinal chemistry and material science (Guleli et al., 2019).

Biological and Antioxidant Activities

Novel N-Substituted Benzyl/Phenyl Derivatives

The synthesis of novel compounds with potential antioxidant activities was explored. This indicates the role of structurally similar compounds in developing new antioxidant agents, which may offer insights into the potential biological activities of "this compound" (Ahmad et al., 2012).

Antimicrobial and Anti-Inflammatory Properties

Synthesis and Biological Evaluation

The creation of novel compounds derived from visnaginone and khellinone with anti-inflammatory and analgesic properties showcases the potential of thiazolopyrimidines and related structures in pharmacological research. This suggests avenues for exploring the anti-inflammatory properties of "this compound" (Abu‐Hashem et al., 2020).

Antioxidant and Antibacterial Activities

Spectroscopic and Biological Activity Studies

Research into heterocyclic compounds, including those with benzothiazol and isoxazole structures, has shown promising antibacterial and antifungal activities. This underscores the potential for "this compound" to serve as a basis for developing new antimicrobial agents (Patel & Patel, 2015).

QSAR Analysis and Anti-Inflammatory Potential

In Vitro Anti-Inflammatory Potential and QSAR Analysis

A study on oxazolo/thiazolo pyrimidine derivatives highlighted the relationship between structure and anti-inflammatory potential, providing a framework for predicting the activities of similar compounds. This suggests that "this compound" could be explored for its anti-inflammatory effects (Sawant et al., 2012).

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c1-6-2-10(20-16-6)12(17)15-13-14-7-3-8-9(19-5-18-8)4-11(7)21-13/h2-4H,5H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKOOPDVOLWMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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